Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate is a complex organic compound that features a combination of indole, piperazine, and sulfanylacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The indole nucleus is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Chlorophenylmethyl Group: The indole derivative is then alkylated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Sulfanylacetyl Group: The resulting compound undergoes a nucleophilic substitution reaction with a sulfanylacetyl chloride derivative.
Formation of the Piperazine Carboxylate: Finally, the compound is reacted with ethyl piperazine-1-carboxylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to the bioactive indole nucleus.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, particularly in the context of neurological and psychiatric disorders.
Chemical Biology: It serves as a probe in the study of cellular pathways and mechanisms involving sulfanyl and indole derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that are involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway in inflammation and the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[2-[1-(phenylmethyl)indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate: Lacks the chlorophenyl group, which may affect its binding affinity and biological activity.
Methyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate: The methyl ester variant, which may have different pharmacokinetic properties.
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes, thereby increasing its efficacy in biological systems .
Properties
IUPAC Name |
ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3S/c1-2-31-24(30)27-13-11-26(12-14-27)23(29)17-32-22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPHBRAVHWQMFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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